3,4-Dimethyloct-6-enyl isobutyrate
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Overview
Description
3,4-Dimethyloct-6-enyl isobutyrate is an organic compound with the molecular formula C14H26O2 and a molecular weight of 226.35504 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique chemical structure, which includes a dimethyl-substituted octenyl chain esterified with isobutyric acid . This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyloct-6-enyl isobutyrate typically involves the esterification of 3,4-dimethyloct-6-enol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization would be essential for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyloct-6-enyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3,4-Dimethyloct-6-enyl isobutyrate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and as a fragrance ingredient in perfumery.
Mechanism of Action
The mechanism of action of 3,4-Dimethyloct-6-enyl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyloct-6-enyl acetate
- 3,4-Dimethyloct-6-enyl propionate
- 3,4-Dimethyloct-6-enyl butyrate
Uniqueness
3,4-Dimethyloct-6-enyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
CAS No. |
94086-62-1 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
[(3S)-3,7-dimethyloct-6-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,12-13H,6,8-10H2,1-5H3/t13-/m0/s1 |
InChI Key |
ZGPPERKMXSGYRK-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CCOC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
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